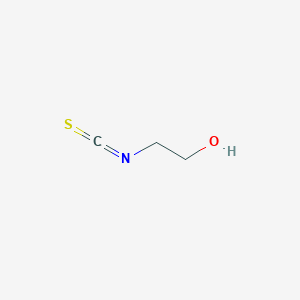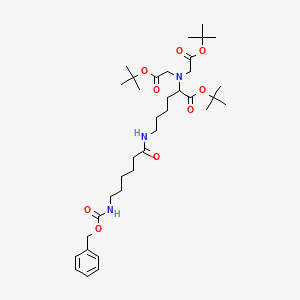
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves several steps, including the protection and deprotection of functional groups. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, amino acids, and peptides . The reaction typically occurs under heterogeneous conditions with Amberlyst-15 as a catalyst in ethanol . The catalyst can be easily separated and reused, making the process efficient and environmentally friendly .
Analyse Des Réactions Chimiques
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its stability under acidic and basic conditions, which makes it suitable for a wide range of chemical transformations . Common reagents used in these reactions include oxalyl chloride, which is used for the mild deprotection of the N-Boc group . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester has numerous applications in scientific research. It is widely used in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it is used in the synthesis of peptides and other biologically active compounds . The compound’s stability and reactivity make it a valuable tool for various industrial applications, including the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester involves the protection and deprotection of functional groups. The compound acts as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The deprotection process typically involves the use of strong acids, such as trifluoroacetic acid (TFA), which cleaves the Boc group and releases the free amine . This mechanism is crucial for the synthesis of complex molecules, including peptides and other biologically active compounds.
Comparaison Avec Des Composés Similaires
N-BenzyloxycarbonylAminocaproicNitrilotriaceticAcidTri-tert-butylester is similar to other protecting groups used in organic synthesis, such as phenylmethoxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) . it offers unique advantages, including greater stability under a wide range of conditions and ease of removal . Similar compounds include this compound itself and other derivatives used in pharmaceutical testing .
Propriétés
Formule moléculaire |
C36H59N3O9 |
|---|---|
Poids moléculaire |
677.9 g/mol |
Nom IUPAC |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-[6-(phenylmethoxycarbonylamino)hexanoylamino]hexanoate |
InChI |
InChI=1S/C36H59N3O9/c1-34(2,3)46-30(41)24-39(25-31(42)47-35(4,5)6)28(32(43)48-36(7,8)9)20-15-17-22-37-29(40)21-14-11-16-23-38-33(44)45-26-27-18-12-10-13-19-27/h10,12-13,18-19,28H,11,14-17,20-26H2,1-9H3,(H,37,40)(H,38,44) |
Clé InChI |
RFUUSLGZROGYBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)CCCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
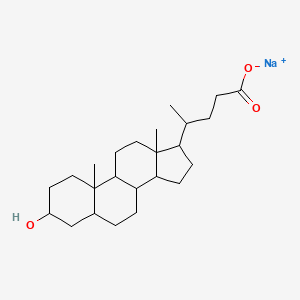
![(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid](/img/structure/B15125338.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide](/img/structure/B15125347.png)
![[3a-(Hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate](/img/structure/B15125351.png)
![2-Amino-2-[3-(2-pyridyl)phenyl]acetic Acid](/img/structure/B15125359.png)
![14-[Tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol](/img/structure/B15125365.png)
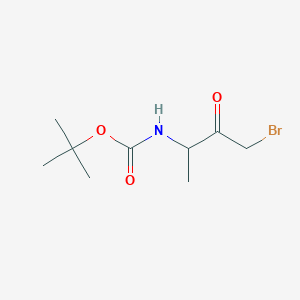
![4-Hydroxy-8-sulfanylidene-3a,4,5,6,7,8a-hexahydrocyclohepta[c]oxathiol-3-one](/img/structure/B15125379.png)
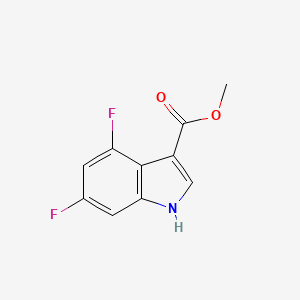
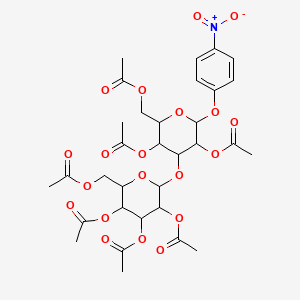
![1-Naphthalenesulfonic acid, 6-[(2,4-dimethyl-6-sulfophenyl)azo]-5-hydroxy-, disodium salt](/img/structure/B15125415.png)
